molecular formula C6H16Cl2N4O B7971253 [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate

[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate

Cat. No.: B7971253
M. Wt: 231.12 g/mol
InChI Key: YEBOVBNDPFTVKJ-UHFFFAOYSA-N
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Description

[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C6H16Cl2N4O and a molecular weight of 231.12 g/mol . This compound is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The final product is then purified and crystallized to obtain the hydrate form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. Major products formed from these reactions include N-oxides, dihydrotriazoles, and halogenated triazoles.

Scientific Research Applications

[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate include:

    [2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride hydrate]: This compound has a pyridine ring instead of an ethyl group, which can alter its chemical and biological properties.

    [1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride]: The isopropyl group provides different steric and electronic effects compared to the ethyl group.

    [1-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride]: The presence of a methoxyethyl group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern on the triazole ring, which can affect its interaction with biological targets and its overall chemical reactivity.

Properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH.H2O/c1-2-10-5-8-9-6(10)3-4-7;;;/h5H,2-4,7H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBOVBNDPFTVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CCN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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